2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide
Overview
Description
2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide is an organic compound with the molecular formula C10H12ClFNO2
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeprotoporphyrinogen oxidase (Protox) and c-Met kinase . Protox is involved in the synthesis of chlorophyll and heme, while c-Met kinase plays a crucial role in cellular processes leading to cancer development .
Mode of Action
Compounds with similar structures have been found to inhibit the enzyme activity of protox . This inhibition prevents the synthesis of chlorophyll and heme, affecting the growth of plants. In the case of c-Met kinase, the compound may prevent the autophosphorylation of the kinase domain, thereby inhibiting the activation of several signaling pathways .
Biochemical Pathways
Based on the targets, it can be inferred that the compound may affect thechlorophyll and heme synthesis pathways (through Protox inhibition) and the cellular signaling pathways involved in cancer development (through c-Met kinase inhibition) .
Result of Action
Based on the mode of action, the compound could potentially lead to theinhibition of plant growth (through Protox inhibition) and prevention of cancer development (through c-Met kinase inhibition) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide typically involves the reaction of 2-(4-fluorophenoxy)ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve 2-(4-fluorophenoxy)ethylamine and triethylamine in dichloromethane.
- Slowly add chloroacetyl chloride to the solution while maintaining the temperature at room temperature.
- Stir the reaction mixture for several hours.
- Wash the organic layer with water to remove any inorganic impurities.
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The purification steps may include additional techniques such as distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of 2-(4-fluorophenoxy)ethylamine and chloroacetic acid.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reaction.
Scientific Research Applications
Medicinal Chemistry: The compound has been investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biology: It has been used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used as an intermediate in the synthesis of other chemical compounds and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
- N-(2-(4-fluorophenoxy)ethyl)acetamide
- 2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Uniqueness
2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. This compound’s unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQUOXAARMCAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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